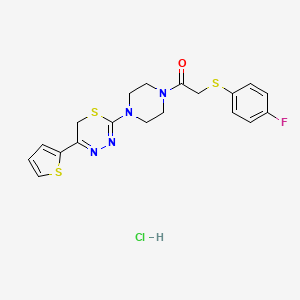![molecular formula C10H20N2O3 B2583792 Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate CAS No. 2309431-87-4](/img/structure/B2583792.png)
Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate is a chemical compound with the CAS Number: 870632-91-0. It has a molecular weight of 202.25 . The compound is stored in a refrigerator and has a purity of 90%. It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 202.25 .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
The compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of nucleotides and other biologically active molecules. Its role in synthesizing enantiomerically pure compounds is crucial for developing pharmaceuticals with desired biological activities. For instance, Ober et al. (2004) demonstrated the use of a related carbamate compound in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its importance in nucleoside analog synthesis (Ober, Marsch, Harms, & Carell, 2004).
Metabolism Studies
Research on carbamate derivatives, including those structurally similar to "Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate," has provided insights into the metabolism of carbamates in both insects and mammals. Studies by Douch and Smith (1971) on the metabolism of different carbamates shed light on the biochemical transformations these compounds undergo in biological systems, contributing to the understanding of their pharmacokinetics and potential environmental impact (Douch & Smith, 1971a), (Douch & Smith, 1971b).
Photoredox-Catalyzed Reactions
Wang et al. (2022) reported on the use of tert-butyl carbamate derivatives in photoredox-catalyzed reactions to synthesize 3-aminochromones, demonstrating the versatility of carbamates in facilitating novel synthetic pathways under mild conditions. This highlights the potential for carbamate derivatives in synthesizing complex molecules for pharmaceutical and material science applications (Wang et al., 2022).
Drug Intermediates
Tert-butyl carbamate derivatives are crucial intermediates in the synthesis of various biologically active compounds. For example, the synthesis of tert-butyl pyrrolidin-3-ylmethylcarbamate from itaconic acid ester, as outlined by Geng Min (2010), showcases the process's simplicity, cost-efficiency, and environmental friendliness, making it a valuable method for producing drug intermediates (Geng Min, 2010).
Synthesis of Novel Compounds
The research on this compound and related derivatives extends to the synthesis of novel compounds with potential therapeutic applications. For instance, compounds synthesized from tert-butyl carbamates have been evaluated for their antiarrhythmic and hypotensive properties, showcasing the therapeutic potential of molecules derived from these intermediates (Chalina, Chakarova, & Staneva, 1998).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQMBATVRQXSMO-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CNC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-butyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583709.png)
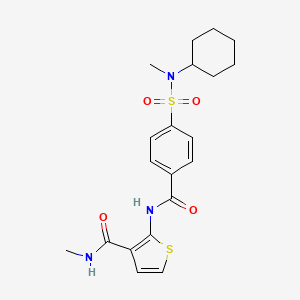
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2583716.png)

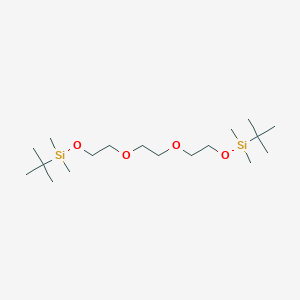
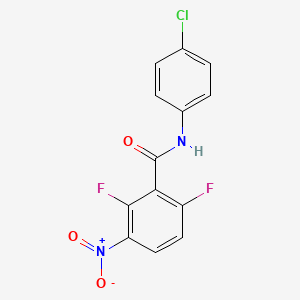
![3-amino-N-[4-(phenylamino)phenyl]benzamide](/img/structure/B2583722.png)
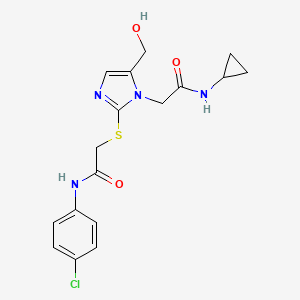
![N-[(1-aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B2583725.png)

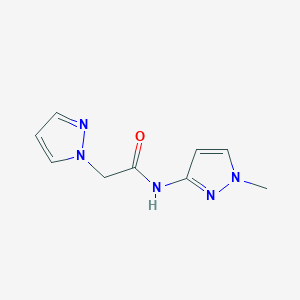
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2583728.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile](/img/structure/B2583729.png)
